molecular formula C19H19F3N6O B605708 AWZ1066S CAS No. 2239272-16-1

AWZ1066S

Cat. No. B605708
M. Wt: 404.3972
InChI Key: IZFVCNUAPFSNCO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AWZ1066S is a highly specific anti-Wolbachia drug candidate. It was developed for a short-course treatment of filariasis . AWZ1066S shows superior efficacy to existing anti-Wolbachia therapies in validated preclinical models of Wolbachia infection . It has drug metabolism/pharmacokinetic (DMPK) characteristics that are compatible with a short therapeutic regimen of 7 days or less .


Molecular Structure Analysis

AWZ1066S has a chemical formula of C19H19F3N6O, an exact mass of 404.16, and a molecular weight of 404.397 .


Chemical Reactions Analysis

AWZ1066S was selected through a lead optimization program focused on balancing efficacy, safety, and DMPK features of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening .


Physical And Chemical Properties Analysis

AWZ1066S is a unique narrow-spectrum anti-Wolbachia compound with no general antibiotic properties and rapid bactericidal kinetics .

Scientific Research Applications

The unique aspect of AWZ1066S lies in its ability to target the Wolbachia bacterial endosymbiont in the parasitic nematodes responsible for these diseases. By depleting more than 90% of Wolbachia, previous human trials have shown that AWZ1066S can lead to the permanent sterilization of adult female parasites and achieve a safe macrofilaricidal outcome. AWZ1066S stands out for its efficacy, safety, and drug metabolism/pharmacokinetic (DMPK) features, offering a significant advantage over existing therapies.

AWZ1066S has demonstrated superior efficacy in preclinical models of infection compared to current anti-Wolbachia therapies. Its drug metabolism and pharmacokinetic characteristics are compatible with a short therapeutic regimen of 7 days or less, making it a potential game-changer in the field of tropical disease treatment. The development of this molecule could significantly impact the global elimination programs for onchocerciasis and lymphatic filariasis, potentially reducing the elimination time frames from decades to years (Hong et al., 2019).

Safety And Hazards

AWZ1066S is in the early stages of clinical development. For safety reasons, a sequential, ascending dose design is being used . The study is double-blind, and placebo-controlled . All research activities are conducted within a dedicated Phase 1 Clinical Research Facility .

Future Directions

AWZ1066S is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis . It is currently being tested in a Phase 1, first in human study, to assess the safety, tolerability, and pharmacokinetics of ascending single and multiple oral doses of AWZ1066S in healthy volunteers .

properties

IUPAC Name

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVCNUAPFSNCO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135240137

Citations

For This Compound
74
Citations
WD Hong, F Benayoud, GL Nixon… - Proceedings of the …, 2019 - National Acad Sciences
… AWZ1066S over the 6 wk of observation post treatment (SI Appendix, Table S5). We further investigated the preclinical efficacy of 7-d AWZ1066S … -daily treatment of AWZ1066S at either …
Number of citations: 63 www.pnas.org
WD Hong, PM O'Neill, MJ Taylor… - … Process Research & …, 2023 - ACS Publications
Anti-Wolbachia therapy has been clinically proven to be a safe approach for the treatment of onchocerciasis and lymphatic filariasis. AWZ1066S, a first-in-class highly specific anti-…
Number of citations: 5 pubs.acs.org
KLJ LF, P RHC, DS SK, APR AH, NGB EWT, JDT FG - archive.lstmed.ac.uk
Candidate. To identify novel anti-Wolbachia chemotypes, we screened 10,000 compounds selected from the BioFocus Soft-Focus library using a phenotypic cell-based screen …
Number of citations: 4 archive.lstmed.ac.uk
D Trauner, JR Reyes - Synfacts, 2019 - thieme-connect.com
River blindness and elephantiasis are two neglected tropical diseases caused by parasitic filarial nematodes that affect over 150 million people around the world. The compound …
Number of citations: 0 www.thieme-connect.com
KL Johnston, WD Hong, JD Turner, PM O'Neill… - Trends in …, 2021 - cell.com
… AWZ1066S and ABBV-4083 are currently progressing through clinical trials with the aim of delivering safe and effective macrofilaricides to support the elimination of onchocerciasis and …
Number of citations: 21 www.cell.com
AE Marriott, JL Dagley, S Hegde, A Steven… - Frontiers in …, 2023 - frontiersin.org
… The short-course AWZ1066S 2-day … AWZ1066S on larval growth was also evaluated (Figures 3D, E). We found that depletions of Wolbachia by 7-day doxycycline or 2-day AWZ1066S …
Number of citations: 2 www.frontiersin.org
FA Fordjour, A Kwarteng - Frontiers in Cellular and Infection …, 2022 - frontiersin.org
… AWZ1066S has been demonstrated to be capable of depleting … In an attempt to find superiority for AWZ1066S over other anti-… Findings from this assay suggested that AWZ1066S can …
Number of citations: 1 www.frontiersin.org
L Tapia-Barredo, CA Arredondo-Abreu… - Transactions of The …, 2019 - cris.unibe.edu.do
… , AWZ1066S stands out as the best compound with the balance between efficacy, DMPK and safety. AWZ1066S shows … in vitro which suggested a novel mode of action for AWZ1066S. …
Number of citations: 2 cris.unibe.edu.do
PJ Dodd, K Kranzer - Trans R Soc Trop Med Hyg, 2019 - researchgate.net
… , AWZ1066S stands out as the best compound with the balance between efficacy, DMPK and safety. AWZ1066S shows … in vitro which suggested a novel mode of action for AWZ1066S. …
Number of citations: 3 www.researchgate.net
A Ehrens, A Hoerauf, MP Hübner - GMS Infectious Diseases, 2022 - ncbi.nlm.nih.gov
… AWZ1066S [134]. Due to this potent anti-Wolbachial efficacy and the early assessment of its safety, AWZ1066S … first clinical studies to assess the safety of AWZ1066S are intended [135]. …
Number of citations: 16 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.